![molecular formula C8H10O B12058250 (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-3-methylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a methylene group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one typically involves the use of Diels-Alder reactions, which are known for forming bicyclic structures. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the bicyclic framework. The methylene group can be introduced through subsequent reactions, such as Wittig or Tebbe reactions, which are known for converting carbonyl groups to methylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The methylene and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure but contains an amine group instead of a ketone.
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group and additional methyl groups, making it structurally similar but with different functional groups.
(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one: This compound contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
(1S,4R)-3-methylidenebicyclo[221]heptan-2-one is unique due to its specific combination of a methylene group and a ketone functional group within a bicyclic framework
Propriétés
Formule moléculaire |
C8H10O |
|---|---|
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2/t6-,7+/m1/s1 |
Clé InChI |
FNOOZJAPZFHNCW-RQJHMYQMSA-N |
SMILES isomérique |
C=C1[C@@H]2CC[C@@H](C2)C1=O |
SMILES canonique |
C=C1C2CCC(C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


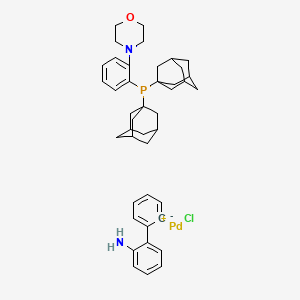


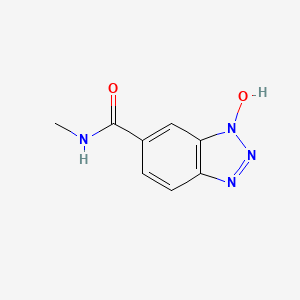
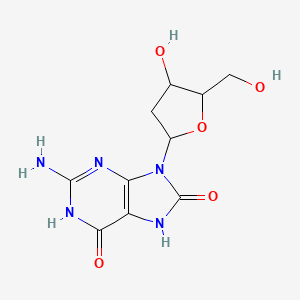



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)

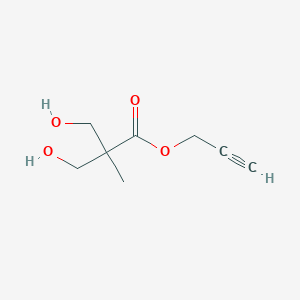
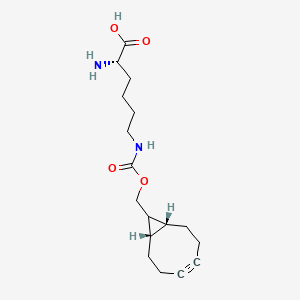

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
